4-Bromo-3-(tert-butoxy)phenol
Description
4-Bromo-3-(tert-butoxy)phenol is a brominated phenolic compound featuring a tert-butoxy group at the 3-position and a bromine atom at the 4-position of the aromatic ring. The tert-butoxy group confers steric bulk and stability, which may influence reactivity, solubility, and binding interactions in biological systems. Bromine, as an electron-withdrawing substituent, enhances electrophilic substitution resistance and may modulate electronic properties for targeted applications .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
4-bromo-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
KZSUMOOSURPQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(tert-butoxy)phenol typically involves the bromination of 3-(tert-butoxy)phenol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(tert-butoxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(tert-butoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions, a property shared with 4-Bromo-3-(trifluoromethyl)phenol .
- Biological Activity: Compounds with tert-butoxy or bulky alkoxy groups (e.g., 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol) show enhanced bioactivity due to improved membrane permeability and sustained release in lipid-based formulations .
- Synthetic Accessibility: Acid-catalyzed protection strategies (e.g., using p-TsOH•H₂O with ethylene glycol) yield 50% for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol, whereas tert-butoxy derivatives may require harsher conditions or specialized reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
